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Compound of Interest

Compound Name: 2-Bromo-1-indanone

Cat. No.: B167726 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for the compound

2-Bromo-1-indanone (CAS No: 1775-27-5), a valuable intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of 2-Bromo-1-indanone is achieved through a combination of

spectroscopic techniques. Each method provides unique insights into the molecular structure,

from the carbon-hydrogen framework to functional groups and overall molecular weight.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules

by mapping the carbon and hydrogen framework.[1][2] While a fully assigned public spectrum

is not readily available, the expected chemical shifts and multiplicities can be predicted based

on the known structure and data from analogous indanone compounds.[3][4]

Table 1: Predicted ¹H NMR Data for 2-Bromo-1-indanone in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.85 d ~7.7 H-7 (Aromatic)

~7.65 t ~7.5 H-5 (Aromatic)

~7.50 d ~7.8 H-4 (Aromatic)

~7.40 t ~7.4 H-6 (Aromatic)

~4.60 dd ~7.5, ~3.0 H-2 (CH-Br)

~3.70 dd ~17.5, ~7.5 H-3a (CH₂)

~3.20 dd ~17.5, ~3.0 H-3b (CH₂)

Table 2: Predicted ¹³C NMR Data for 2-Bromo-1-indanone in CDCl₃

Chemical Shift (δ, ppm) Assignment

~198.0 C=O (C-1)

~152.5 Quaternary Aromatic

~136.0 Aromatic CH

~134.5 Quaternary Aromatic

~128.5 Aromatic CH

~126.0 Aromatic CH

~124.5 Aromatic CH

~50.0 CH-Br (C-2)

~35.0 CH₂ (C-3)

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The

spectrum for 2-Bromo-1-indanone is characterized by a strong absorption band corresponding

to the carbonyl group and several bands related to the aromatic ring and C-H bonds.
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Table 3: Key IR Absorption Bands for 2-Bromo-1-indanone

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 C-H Stretch Aromatic

~2920 C-H Stretch Aliphatic (CH₂)

~1715 C=O Stretch Ketone

~1600, ~1470 C=C Stretch Aromatic Ring

~750 C-H Bend Aromatic (Ortho-disubstituted)

~680 C-Br Stretch Alkyl Halide

Data sourced from the NIST Chemistry WebBook.[6]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound,

allowing for the determination of its molecular weight and elemental composition.[7][8] Electron

impact (EI) ionization often causes fragmentation, yielding structural information.

Table 4: GC-MS Fragmentation Data for 2-Bromo-1-indanone

m/z Relative Intensity Assignment

210/212 High
[M]⁺ (Molecular Ion Peak with

Br isotopes)

182/184 Medium [M-CO]⁺

131 High [M-Br]⁺

103 High [M-Br-CO]⁺

77 Medium [C₆H₅]⁺ (Phenyl fragment)

Data sourced from PubChem and NIST databases.[6][9]

Experimental Protocols
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The following are generalized protocols for acquiring high-quality spectroscopic data for a solid

organic compound such as 2-Bromo-1-indanone.

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Bromo-1-indanone in

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10]

Filtration: To remove any particulate matter, filter the solution through a small plug of cotton

wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The final solution

height should be approximately 4-5 cm.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization

Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

[9]

For unambiguous assignments, two-dimensional (2D) experiments like COSY (¹H-¹H

correlation) and HSQC (¹H-¹³C correlation) can be performed.

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond or ZnSe) is clean. Record a background spectrum.[5]

Sample Application: Place a small, representative amount of solid 2-Bromo-1-indanone
powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.[5]

Spectrum Collection: Collect the infrared spectrum, typically by co-adding 16 or 32 scans

over a range of 4000-400 cm⁻¹.
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Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.[12]

Sample Preparation: Prepare a dilute solution of 2-Bromo-1-indanone (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph

(GC) inlet. The high temperature of the inlet vaporizes the sample.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary

column, which separates the compound from any impurities based on boiling point and

polarity.

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer. In Electron Impact (EI) mode, high-energy electrons bombard the molecules,

causing ionization and fragmentation.[7] The resulting ions are separated by the mass

analyzer based on their m/z ratio and detected.

Visualization of Analytical Workflow
The logical process of identifying an unknown compound using multiple spectroscopic

techniques is crucial. The following diagram illustrates this workflow, culminating in the

structural elucidation of 2-Bromo-1-indanone.
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Caption: Logical workflow for the elucidation of molecular structures using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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